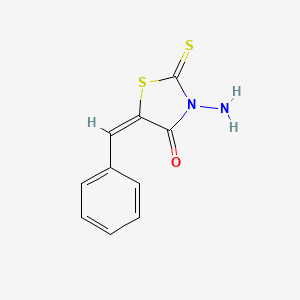

3-Amino-5-benzylidenerhodanine

Description

Structure

3D Structure

Properties

CAS No. |

4992-29-4 |

|---|---|

Molecular Formula |

C10H8N2OS2 |

Molecular Weight |

236.3 g/mol |

IUPAC Name |

(5Z)-3-amino-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N2OS2/c11-12-9(13)8(15-10(12)14)6-7-4-2-1-3-5-7/h1-6H,11H2/b8-6- |

InChI Key |

RADJDINPADSTBJ-VURMDHGXSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Preparation of 3-Aminorhodanine Precursors

The principal precursor required for the synthesis of the title compound is 3-aminorhodanine, which is also referred to as 3-amino-2-thioxothiazolidin-4-one. f1000research.comuomustansiriyah.edu.iq This heterocyclic compound possesses a molecular formula of C₃H₄N₂OS₂ and a molecular weight of 148.21 g/mol . ontosight.aisigmaaldrich.com

One common laboratory-scale synthesis involves the reaction of rhodanine (B49660) with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521). ontosight.ai Industrially, 3-amino-2-thioxothiazolidin-4-one is a commercially available starting material, which simplifies the initial steps of the synthesis. f1000research.com The structure of 3-aminorhodanine is characterized by a rhodanine ring with a primary amino group attached at the nitrogen atom in the 3-position, which is a key feature for subsequent derivatization. ontosight.ai

Condensation Reactions for 5-Benzylidene Formation

The formation of the 5-benzylidene group is a pivotal step in the synthesis, achieved by reacting the active methylene (B1212753) group at the C-5 position of the rhodanine ring with a benzaldehyde (B42025) derivative. researchgate.net The reaction conditions heavily influence the outcome, determining whether condensation occurs at the C-5 position, the N-3 position, or both. researchgate.netmdpi.com

The Knoevenagel condensation is the primary method for introducing the benzylidene moiety at the C-5 position of the 3-aminorhodanine core. f1000research.comresearchgate.net This reaction typically involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group.

Several catalytic systems have been developed to facilitate this transformation. A frequently employed method uses a mixture of ammonium hydroxide (NH₄OH) and ammonium chloride (NH₄Cl) in an alcoholic solvent, such as ethanol (B145695). f1000research.comf1000research.com The reaction mixture is heated under reflux, generally at temperatures between 50°C and 60°C, to yield the 5-arylidene-3-aminorhodanine product. f1000research.comf1000research.comresearchgate.net In some cases, the reaction can be driven by microwave irradiation in the presence of a hot ammonium hydroxide/ammonium chloride solution to shorten reaction times. scirp.org The use of a basic medium is crucial for activating the C-5 methylene group for nucleophilic attack on the aldehyde's carbonyl carbon. mdpi.com

Table 1: Selected Conditions for Knoevenagel Condensation

| Precursor (Schiff Base) | Aldehyde | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-((pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-4-one | 4-acetamidobenzaldehyde | NH₄OH/NH₄Cl, Methanol | Reflux, 6-8 hrs | 83% | f1000research.com |

| 3-((pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-4-one | 4-hydroxy-3-methoxybenzaldehyde | NH₄OH/NH₄Cl, Methanol | Reflux, 6-8 hrs | 78% | f1000research.com |

This table presents a selection of reported experimental conditions and is not exhaustive.

An alternative or sequential reaction pathway involves the formation of a Schiff base (an imine) at the N-3 position. f1000research.comuomustansiriyah.edu.iq This reaction occurs between the primary amino group of 3-aminorhodanine and an aldehyde. The regioselectivity of the reaction is directed towards the N-3 position under specific conditions, which typically include heating in an alcohol solvent or the use of an acid catalyst. f1000research.commdpi.com

For instance, the reaction can be carried out at room temperature in methanol, sometimes with a catalytic amount of glacial acetic acid, over several hours. uomustansiriyah.edu.iq In some cases, high yields of the Schiff base can be obtained without any catalyst at all. f1000research.comuomustansiriyah.edu.iq The formation of the azomethine group (CH=N) is confirmed by spectroscopic methods such as ¹H-NMR, which shows a characteristic singlet for the imine proton. f1000research.comuomustansiriyah.edu.iq This Schiff base can then be isolated and subsequently reacted in a Knoevenagel condensation to produce a disubstituted rhodanine derivative. f1000research.comf1000research.comresearchgate.net

Table 2: Conditions for N-3 Schiff Base Formation

| Aldehyde | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde | Acetic acid, Methanol | Stirring, 4 hrs | 82-84% | f1000research.comuomustansiriyah.edu.iq |

| Furfural | None, Methanol | Stirring, 6 hrs | 78% | f1000research.comuomustansiriyah.edu.iq |

This table provides examples of conditions used for synthesizing Schiff bases from 3-aminorhodanine.

Derivatization Strategies for Structural Modulation

The 3-amino-5-benzylidenerhodanine scaffold can be further modified to explore structure-activity relationships for various applications. The N-3 position is a primary site for such derivatization.

The amino group at the N-3 position serves as a versatile handle for introducing a wide range of functional groups, thereby modulating the physicochemical properties of the molecule.

A common strategy to modify the N-3 position is through the formation of an amide bond. This can be achieved by first synthesizing a (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid intermediate. tandfonline.comtandfonline.com This intermediate is then coupled with various aliphatic or aromatic amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like acetonitrile (B52724). tandfonline.comtandfonline.com This approach allows for the introduction of diverse moieties such as morpholine, 4-arylpiperazines, and 4-benzylpiperidines. tandfonline.com

Another direct method involves the nucleophilic aromatic substitution (SNAr) reaction. For example, a complex aromatic moiety like neocryptolepine (B1663133) can be attached to the N-3 amino group by reacting 11-chloroneocryptolepine with 3-aminorhodanine in the presence of a base such as triethylamine (B128534) (Et₃N) in dimethylformamide (DMF). mdpi.com The resulting N-substituted derivative can then undergo a Knoevenagel condensation to install the 5-benzylidene group. mdpi.com

The initial Schiff base formation is, in itself, a method for introducing various substituted aromatic moieties directly at the N-3 position. By choosing different benzaldehyde derivatives, a library of N-3 functionalized compounds can be synthesized. bingol.edu.tr

Table 3: Examples of N-3 Derivatization with Aliphatic and Aromatic Moieties

| N-3 Modification Strategy | Reactants | Resulting N-3 Moiety | Reference |

|---|---|---|---|

| Amide Coupling | (5-benzylidene-rhodanine-3-yl)acetic acid + Morpholine | Morpholino-acetamido | tandfonline.com |

| Amide Coupling | (5-benzylidene-rhodanine-3-yl)acetic acid + 1-Benzylpiperidine | Benzylpiperidinyl-acetamido | tandfonline.com |

| SNAr Reaction | 3-Aminorhodanine + 11-Chloroneocryptolepine | (5-methyl-5H-indolo[2,3-b]quinolin-11-yl)amino | mdpi.com |

This table illustrates various methods for introducing diverse functional groups at the N-3 position.

Modifications at the N-3 Position

Functionalization with Carboxyalkyl Chains

The introduction of carboxyalkyl chains, such as acetic, propionic, or butyric acid groups, at the N-3 position of the rhodanine scaffold is a key strategy for creating derivatives with modified properties. nih.govnih.gov These functionalizations are typically achieved by first synthesizing the N-3 carboxyalkyl rhodanine, which then serves as a substrate for subsequent reactions at the C-5 position. nih.gov

The general approach involves a Knoevenagel condensation between a rhodanine-3-carboxyalkyl acid and a suitable aldehyde. nih.gov For instance, rhodanine-3-acetic acid can be reacted with various substituted benzaldehydes to yield 5-arylidene-rhodanine-3-acetic acid derivatives. researchgate.net This method allows for the generation of a library of compounds where both the N-3 and C-5 positions are systematically varied. nih.govnih.gov Studies have shown that rhodanine-3-acetic acid itself can participate in these condensation reactions to form the desired 5-benzylidenerhodanine (B7764880) products. beilstein-journals.org

Substitutions on the C-5 Benzylidene Moiety

The properties of the this compound scaffold can be finely tuned by introducing various substituents onto the C-5 benzylidene ring. This is typically accomplished through a Knoevenagel condensation of the core rhodanine heterocycle with a diverse range of substituted benzaldehydes. researchgate.netresearchgate.net

The electronic nature of the substituent on the benzaldehyde starting material plays a significant role in the synthesis of 5-benzylidenerhodanine derivatives. Research indicates that the Knoevenagel condensation proceeds effectively with benzaldehydes bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). beilstein-journals.orgbeilstein-journals.orgnih.gov

For example, in a green synthesis approach using an L-proline-based deep eutectic solvent, benzaldehydes with strong electron-donating hydroxy and methoxy (B1213986) groups provided excellent yields. beilstein-journals.org The reaction of 3-hydroxy-4-methoxybenzaldehyde with rhodanine resulted in a 92% yield after just one hour at 60 °C. beilstein-journals.org Similarly, 3,4-dihydroxybenzaldehyde (B13553) gave an 83% yield under the same conditions, which increased to 99% after three hours. beilstein-journals.org

Conversely, the presence of an electron-withdrawing nitro group did not substantially impede the reaction, with the corresponding product being obtained in a 79% yield. beilstein-journals.org This demonstrates the broad applicability of the method for a variety of substituted aromatic aldehydes. semanticscholar.org It has been noted, however, that in some contexts, the introduction of an aryl group with an electron-withdrawing substituent led to the best results. nih.gov

| Aldehyde Reactant | Substituent Type | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Unsubstituted | 1 | 94 | researchgate.net |

| 3-Hydroxy-4-methoxybenzaldehyde | Electron-Donating | 1 | 92 | beilstein-journals.org |

| 3,4-Dihydroxybenzaldehyde | Electron-Donating | 1 | 83 | beilstein-journals.org |

| 4-Nitrobenzaldehyde | Electron-Withdrawing | 1 | 79 | beilstein-journals.org |

| 2-Naphthaldehyde | Aromatic | 24 | 85 | beilstein-journals.org |

| Pyrrole-2-carboxaldehyde | Heterocyclic | 1 | 86 | beilstein-journals.org |

| 5-Methylfurfural (B50972) | Heterocyclic | 1 | 92 | researchgate.net |

The synthetic scope extends beyond benzaldehydes to include various heteroaromatic aldehydes, allowing for the incorporation of rings such as pyridine, furan, and pyrrole (B145914) into the C-5 position. researchgate.netbeilstein-journals.org This modification is achieved via the same Knoevenagel condensation methodology.

Studies have demonstrated successful condensation with several heterocyclic aldehydes. For instance, the reaction with 5-methylfurfural in an L-proline-based deep eutectic solvent afforded the corresponding product in 92% yield. researchgate.net Pyrrole-2-carboxaldehyde also proved to be a good substrate, yielding the desired product in 86% yield. beilstein-journals.org The synthesis of derivatives bearing pyridyl and furyl rings has been accomplished through a two-step process involving an initial Schiff base formation followed by condensation. f1000research.comf1000research.com This strategy highlights the versatility of the rhodanine core in creating complex heterocyclic systems.

Multi-Substituted Derivatives and Complex Architectures

The synthesis of multi-substituted derivatives, particularly those functionalized at both the N-3 and C-5 positions, allows for the construction of complex molecular architectures. f1000research.comuomustansiriyah.edu.iq A common and effective strategy involves a two-step reaction sequence starting from 3-aminorhodanine. f1000research.comresearchgate.net

Schiff Base Formation: The first step is a regioselective reaction at the N-3 position. f1000research.comf1000research.com The primary amino group of 3-amino-2-thioxothiazolidin-4-one reacts with an aldehyde to form an intermediate Schiff base (imine). f1000research.com

Knoevenagel Condensation: The second step involves a Knoevenagel condensation at the active methylene C-5 position of the newly formed N-substituted rhodanine intermediate. f1000research.com This reaction, often catalyzed by a system like ammonia/ammonium chloride, is conducted with a second, different aldehyde to introduce the 5-benzylidene moiety. f1000research.comf1000research.com

This sequential approach provides a controlled method for introducing distinct substituents at two different reactive sites on the rhodanine scaffold, leading to diverse and complex final structures. f1000research.cominnovareacademics.in

Optimization of Reaction Conditions and Green Chemistry Approaches

Significant efforts have been directed toward optimizing the synthesis of this compound derivatives to improve efficiency, reduce environmental impact, and simplify procedures. researchgate.net These efforts align with the principles of green chemistry, which prioritize the reduction of hazardous waste and the use of environmentally benign solvents and catalysts. semanticscholar.orgepitomejournals.commdpi.com

Key green chemistry strategies that have been successfully applied include the use of alternative reaction media such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES), which replace traditional volatile organic compounds (VOCs). researchgate.netnih.govnih.gov These methods often lead to higher yields, shorter reaction times, and easier product isolation. researchgate.netnih.gov

Catalysis (e.g., L-Proline-based Deep Eutectic Solvents, Ammonia/Ammonium Chloride)

The choice of catalyst is critical for optimizing the synthesis of rhodanine derivatives.

L-Proline-based Deep Eutectic Solvents (DES): A particularly innovative and sustainable approach is the use of an L-proline-based deep eutectic solvent, such as a 1:2 mixture of L-proline and glycerol (B35011) (Pro/Gly), which can function as both the solvent and the reaction promoter. researchgate.netbeilstein-journals.orgnih.gov This method is catalyst-free, fast, and sustainable, as it eliminates the need for conventional organic solvents. beilstein-journals.orgbeilstein-journals.org

Optimization studies have shown that Pro/Gly is more effective than other common deep eutectic solvents like choline (B1196258) chloride/urea (ChCl/Urea). researchgate.net For the condensation of benzaldehyde and rhodanine, the Pro/Gly system at 60 °C yielded the product in 94% after one hour, whereas ChCl/Urea under similar conditions gave only a 20% yield. researchgate.net The efficiency of the ChCl/Urea system could be improved by adding L-proline as a catalyst, confirming the crucial role of proline in promoting the reaction. researchgate.netnih.gov The products are easily recovered by simple filtration after adding water, as the DES components are water-soluble. researchgate.net

| Entry | Deep Eutectic Solvent (DES) | Conditions | Yield (%) | Reference |

| 1 | Pro/Gly (1:2) | 1 h, 60 °C | 94 | researchgate.net |

| 2 | ChCl/Gly (1:2) | 3 h, 60 °C | 2 | researchgate.net |

| 3 | ChCl/Urea (1:2) | 3 h, 60 °C | 20 | researchgate.net |

| 4 | ChCl/Urea (1:2) + 20 mol% L-proline | 3 h, 60 °C | 75 | researchgate.net |

Ammonia/Ammonium Chloride: The ammonia/ammonium chloride (NH₄OH/NH₄Cl) system is an effective catalyst for the Knoevenagel condensation step, particularly in the synthesis of 5-[(aryl)alkylidene]-3-aminorhodanine derivatives. f1000research.comf1000research.com This catalytic system is often used in an alcoholic solution under reflux conditions for several hours (e.g., 6-8 hours) to achieve the desired condensation at the C-5 position. f1000research.com This method has been reported in multi-step syntheses to create N- and 5-disubstituted aminorhodanines. f1000research.comf1000research.com Other catalysts reported for this transformation include diammonium hydrogen phosphate (B84403) in water. nih.goviosrjournals.orgresearchgate.net

Solvent Systems (e.g., Alcohols, Acetonitrile, Aqueous Media)

The choice of solvent is a pivotal factor in the synthesis of this compound and its derivatives, influencing reaction efficiency and product formation. A variety of solvent systems have been successfully employed, each with specific advantages.

Commonly, alcohols such as ethanol are used, particularly in condensation reactions. For instance, the synthesis of (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves heating the reactants in ethanol before refluxing. mdpi.com This method highlights the utility of alcohols as a medium for achieving the necessary reaction temperatures and solubility for the reactants. mdpi.com

Acetonitrile is another effective solvent, particularly for coupling reactions. In the synthesis of 5-benzylidenerhodanine-3-acetamides, acetonitrile was the solvent of choice when using EDC/HOBt as coupling agents, leading to the best results compared to other tested solvents. tandfonline.com

Aqueous media represent an environmentally benign and efficient alternative. A green chemistry approach for the synthesis of 5-arylidenerhodanines utilizes water as the solvent with diammonium hydrogen phosphate as a catalyst. nih.gov This method is advantageous due to water's abundance, low cost, and safety profile. nih.gov Similarly, polyethylene glycol (PEG) has been used as a solvent medium, with reactions carried out at 80°C, demonstrating high yields in short reaction times. nih.gov

In some procedures, acetic acid is used, especially under conditions that may lead to different substitution patterns. mdpi.com The reaction medium's nature (acidic vs. basic) can direct the condensation towards either the 5-methylene group or the 3-amino group. mdpi.com

Table 1: Solvent Systems in the Synthesis of this compound Derivatives

| Solvent System | Reactants/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Ethanol | Pyridin-2-carbaldehyde, 3-aminorhodanine, NH4Cl | Knoevenagel Condensation | mdpi.com |

| Acetonitrile | 5-benzylidenerhodanine-3-acetic acid, amines, EDC/HOBt | Amide Coupling | tandfonline.com |

| Water | Aromatic aldehydes, rhodanine, (NH4)2HPO4 | Knoevenagel Condensation | nih.gov |

| Polyethylene Glycol (PEG) | Aldonitrones, rhodanine | Knoevenagel Condensation | nih.gov |

| Acetic Acid | 3-aminorhodanine, aldehydes | Condensation | mdpi.com |

Temperature and Reaction Time Parameters

Temperature and reaction duration are critical parameters that must be precisely controlled to optimize the synthesis of this compound derivatives. These factors significantly impact reaction rates, product yields, and selectivity.

Reaction conditions can range from ambient temperature to elevated temperatures under reflux. For example, the coupling of 5-benzylidenerhodanine-3-acetic acids with various amines in acetonitrile is conducted at room temperature for 24 hours. tandfonline.com In contrast, syntheses involving Knoevenagel condensation often require heating. The reaction of 3-aminorhodanine with pyridin-2-carbaldehyde in ethanol is heated to boiling and then refluxed for 2 hours. mdpi.com

In the eco-friendly synthesis using water as a solvent, the effect of temperature was studied, with 90°C identified as the optimal temperature. nih.gov Increasing the temperature from 80°C to 90°C improved the yield, but a further increase to 100°C offered no additional benefit. nih.gov Using polyethylene glycol (PEG) as a solvent, reactions are typically stirred at 80°C for a short duration, ranging from 20 to 30 minutes, to achieve high yields. nih.gov Microwave-assisted syntheses also employ high temperatures (70-150°C) for very short reaction times (20-40 minutes) to drive the condensation. core.ac.uk

Table 2: Temperature and Reaction Time Parameters

| Solvent | Temperature | Reaction Time | Method | Reference |

|---|---|---|---|---|

| Acetonitrile | Room Temperature | 24 hours | Amide Coupling | tandfonline.com |

| Ethanol | Boiling/Reflux | 2 hours | Knoevenagel Condensation | mdpi.com |

| Water | 90°C | ~45 minutes | Catalytic Condensation | nih.gov |

| Polyethylene Glycol (PEG) | 80°C | 20-30 minutes | Condensation | nih.gov |

| Ethanol/AcOH | 70-150°C | 20-40 minutes | Microwave Irradiation | core.ac.uk |

Control and Elucidation of Stereochemistry

Formation of (Z)- and (E)-Isomers

The geometry of the exocyclic double bond in 5-benzylidenerhodanine derivatives is a crucial aspect of their structure, resulting in the potential formation of (Z)- and (E)-isomers. The vast majority of synthetic protocols for these compounds report the preferential or exclusive formation of the (Z)-isomer. tandfonline.comcore.ac.uk

The elucidation of the resulting stereochemistry is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR spectra, the chemical shift of the vinylic proton on the exocyclic double bond is a key diagnostic marker. For the (Z)-isomer, this proton experiences a deshielding effect from the nearby carbonyl group at the C-4 position of the rhodanine ring. tandfonline.com This causes its signal to appear further downfield, typically in the range of 7.7–8.5 ppm. tandfonline.com In contrast, the vinylic proton of the (E)-isomer would be expected to resonate at a higher field. mdpi.com

For example, in a series of 5-benzylidenerhodanine-3-acetamides, the vinylic proton was observed as a singlet ranging from 7.71 to 8.13 ppm, confirming the (Z)-configuration. tandfonline.com Similarly, for (Z)-3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the vinylic proton signal appears at 7.85 ppm. mdpi.com Computational predictions support these experimental findings, with calculated shifts for the (Z)-isomer aligning closely with observed values, while predicted shifts for the (E)-isomer are significantly different. mdpi.com The structure of the (Z)-isomer has also been unequivocally confirmed by single X-ray diffraction analysis in some cases. core.ac.uk

Stereoselective Synthetic Pathways

Achieving control over the stereochemical outcome is a significant goal in the synthesis of 5-benzylidenerhodanine derivatives. The Knoevenagel condensation, the most common method for their preparation, is often highly stereoselective, yielding the thermodynamically more stable (Z)-isomer. core.ac.ukresearchgate.net

The reaction conditions play a critical role in directing the stereoselectivity. Syntheses conducted in basic media, such as those using piperidine (B6355638) or diammonium hydrogen phosphate, consistently lead to the formation of the 5-arylidene products with a (Z)-configuration. mdpi.comnih.govcore.ac.uk The use of microwave irradiation in the presence of a base like piperidine in ethanol has also been shown to produce the (Z)-isomer exclusively. core.ac.uk

Advanced Structural Characterization and Elucidation Techniques

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques provide specific details about the functional groups, bonding, and electronic environment within the 3-Amino-5-benzylidenerhodanine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. mdpi.com Both ¹H and ¹³C NMR are routinely used to confirm the structure of rhodanine (B49660) derivatives. f1000research.com The standard workflow involves preparing a sample labeled with stable isotopes like ¹³C and ¹⁵N, acquiring the spectra, and assigning the signals to specific atoms in the molecule. nih.gov

In the ¹H NMR spectrum of 3-aminorhodanine derivatives, specific proton signals provide clear evidence for structural features. For instance, the formation of a Schiff base at the 3-amino position is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH) in the δ 8.12–8.17 ppm range. f1000research.com The proton attached to the exocyclic double bond at the 5-position (=CH-Ar) typically appears as a singlet further downfield.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Key signals for this compound derivatives include the thiocarbonyl group (C=S) resonating at approximately 191.5 ppm and the carbonyl group (C=O) at around 166.5 ppm. f1000research.com The carbon of the exocyclic C=C double bond at the 5-position is typically observed around 115.8 ppm, while the carbon of the azomethine group (-N=CH) appears near 153.6 ppm. f1000research.com

Table 1: Representative NMR Data for 3-Aminorhodanine Derivatives Data extracted from a study on a derivative, (Z)-3-((E)-(4-hydroxy-3-methoxybenzylidene)amino)-5-((E)-4-((E)-(4-nitrobenzylidene)amino)benzylidene)-2-thioxothiazolidin-4-one. f1000research.com

| Nucleus | Functional Group | Chemical Shift (δ ppm) |

| ¹H | Azomethine (-N=CH) | 8.12 |

| ¹H | Benzylidene (=CH-Ar) | 7.94 |

| ¹³C | Thiocarbonyl (C=S) | 191.5 |

| ¹³C | Carbonyl (C=O) | 166.5 |

| ¹³C | Azomethine (-N=CH) | 153.6 |

| ¹³C | Benzylidene (-C= of thioxothiazolidin ring) | 115.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum displays characteristic absorption bands that confirm the presence of key structural motifs.

The most significant peaks include a strong absorption band for the carbonyl group (C=O) stretching vibration and another for the thiocarbonyl group (C=S). In related derivatives, the C=S group absorption appears in the range of 1097-1170 cm⁻¹. f1000research.com The formation of an imine or Schiff base at the 3-amino position introduces a C=N stretching vibration, which is typically observed around 1593-1595 cm⁻¹. f1000research.com

Table 2: Key IR Absorption Bands for 3-Aminorhodanine Derivatives f1000research.com

| Functional Group | Wavenumber (cm⁻¹) |

| C=N (Imine) | 1593 - 1595 |

| C=S (Thiocarbonyl) | 1097 - 1170 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromogenic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugation in the this compound system, involving the rhodanine ring, the exocyclic double bond, and the benzylidene group, gives rise to characteristic absorptions in the UV-Vis range. The position and intensity of these absorption bands are sensitive to the molecular environment and substitution patterns.

Studies on related Schiff bases show that these compounds can act as chemosensors, exhibiting noticeable color changes and shifts in their UV-Vis absorption spectra upon interaction with specific analytes, such as anions. ankara.edu.tr This chromogenic behavior is attributed to alterations in the electronic structure of the conjugated system, demonstrating the potential for these compounds to be used in sensing applications. ankara.edu.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a newly synthesized compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula with a high degree of confidence. nih.govresearchgate.net

For a compound like this compound, HRMS would be used to verify the exact mass, matching the experimentally determined value to the calculated mass for the expected formula, C₁₀H₈N₂OS₂. This technique is highly sensitive and selective, capable of distinguishing between compounds with very similar nominal masses. nih.gov For example, in the characterization of a related derivative with the formula C₁₈H₁₄N₄O₂S₂, HRMS would confirm the presence and number of each element. f1000research.com

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

Analysis of Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. nih.gov This analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. Understanding these interactions is crucial as they govern the physical properties of the material. For this compound, hydrogen bonding involving the amino group and the carbonyl oxygen, as well as π-π stacking between the aromatic benzylidene groups and the rhodanine rings, would be expected to play a significant role in the crystal packing motif.

Based on a comprehensive search of available scientific literature, a detailed crystallographic or computational analysis of the hydrogen bonding networks and other non-covalent interactions specifically for the compound “this compound” could not be located. While the synthesis of this compound has been reported, the specific data required to generate a thorough and scientifically accurate article on its advanced structural characterization, including bond lengths, angles, and a detailed description of its supramolecular assembly, is not present in the accessed resources.

To provide a scientifically accurate and detailed analysis as requested, access to a published crystal structure or a computational chemistry study of the specific molecule is essential. Without such data, any discussion on the hydrogen bonding and other non-covalent interactions would be speculative and would not meet the required standards of detailed research findings.

Therefore, the article section on the "Investigation of Hydrogen Bonding Networks and Other Non-Covalent Interactions" for this compound cannot be generated at this time. Further experimental or computational research on this specific compound is needed to elucidate these structural features.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For 3-Amino-5-benzylidenerhodanine, molecular docking studies can elucidate its interactions with various protein targets.

In typical molecular docking simulations, the three-dimensional structure of this compound is docked into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring these poses based on a scoring function that estimates the binding affinity.

Studies on similar rhodanine (B49660) derivatives have shown that these compounds can interact with a range of biological targets. For instance, derivatives of 3-aminorhodanine have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. f1000research.comresearchgate.net The docking results for these compounds revealed interactions with key amino acid residues in the EGFR active site, such as THR766 and THR830, through hydrogen bonding. f1000research.com Similarly, other 5-benzylidene substituted rhodanine derivatives have been docked against targets like the progesterone receptor, estrogen receptor, and Aurora Kinase, which are implicated in breast cancer. semanticscholar.orgresearchgate.net

For this compound, a docking study would likely reveal key interactions involving the rhodanine core, the amino group, and the benzylidene moiety. The hydrogen bond donors and acceptors on the molecule, such as the amino group and the carbonyl and thiocarbonyl groups of the rhodanine ring, are expected to form hydrogen bonds with polar amino acid residues in the active site of a target protein. The benzylidene group can engage in hydrophobic and π-stacking interactions.

The results of molecular docking studies are often presented in data tables that summarize the binding affinities and interacting residues.

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU84, VAL92, ALA105, LYS120, PHE256 |

| Hydrogen Bonds | LYS120 (with C=O), ASN118 (with NH2) |

| Hydrophobic Interactions | LEU84, VAL92, ALA105, PHE256 |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. semanticscholar.orgresearchgate.net These methods can provide valuable information about the geometry, reactivity, and spectroscopic properties of this compound.

DFT calculations are used to determine the optimized molecular geometry of the compound, which corresponds to the lowest energy conformation. epstem.net From the optimized geometry, various electronic properties can be calculated, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and helps identify regions that are prone to electrophilic and nucleophilic attack.

Atomic Charges: The distribution of charges on the atoms of the molecule can be calculated, providing insight into its polarity and intermolecular interactions.

Time-Dependent DFT (TDDFT) is an extension of DFT that is used to study the excited-state properties of molecules. TDDFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of this compound, providing information about its electronic transitions.

Table 2: Example of Calculated Quantum Chemical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Dipole Moment (Debye) | 4.8 |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has rotatable bonds, multiple low-energy conformations may exist.

Computational methods can be used to explore the conformational space and map out the potential energy landscape of the molecule. mdpi.com This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of this analysis can identify the most stable conformer(s) and the relative energies of other conformers. Understanding the preferred conformations is essential for interpreting its interactions with biological targets.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. epstem.net These calculated frequencies correspond to the vibrational modes of the molecule and can be used to interpret experimental IR spectra. The calculated IR spectrum can help in the assignment of the characteristic absorption bands to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. epstem.net The predicted NMR spectra can be compared with experimental spectra to aid in the structural elucidation of the compound.

The high accuracy of modern computational methods often allows for a reliable prediction of spectroscopic parameters. nih.gov

Structure Activity Relationship Sar Studies in Biological Contexts

Correlation of N-3 Substitutions with Modulated Biological Activity

Substitutions at the N-3 position of the 3-Amino-5-benzylidenerhodanine core play a pivotal role in determining the biological activity and potency of the derivatives. The nature of the substituent at this position can influence the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which are critical for target binding.

Research has shown that the introduction of different functional groups at the N-3 position can significantly alter the anticancer and antimicrobial properties of these compounds. For instance, in a series of N- and 5-disubstituted aminorhodanine derivatives synthesized and tested for their anticancer activity against A549 lung cancer cells, the nature of the N-substituent was found to be a key determinant of cytotoxicity. f1000research.comf1000research.com Compounds bearing a pyridine ring at this position exhibited a more potent effect compared to those with a furyl ring. f1000research.com

Specifically, the introduction of small substituents at the N-3 position, such as -CH2COOH or -CH(CH3)COOH, has been shown to enhance antiproliferative activity against certain cancer cell lines like the human chronic myelogenous leukemia cell line K562. encyclopedia.pub Conversely, larger substituents at this position, such as isopropyl, carboxyethyl, or benzyl groups, were found to be unfavorable for this specific activity. encyclopedia.pub This suggests that the size and electronic properties of the N-3 substituent are critical for optimal interaction with the biological target.

In the context of antimicrobial activity, the introduction of a carboxyalkyl acid fragment at the N-3 position is a strategy to design new compounds with significant biological activity and potentially decreased toxicity. nih.gov Studies on rhodanine-3-carboxyalkyl acid derivatives have demonstrated that these modifications can lead to potent bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

The following table summarizes the effect of various N-3 substitutions on the biological activity of rhodanine (B49660) derivatives based on several studies.

| N-3 Substituent | Observed Biological Activity | Reference Study Insights |

|---|---|---|

| Small alkyl carboxylic acids (e.g., -CH2COOH) | Enhanced anticancer activity (leukemia) | Small substituents are favorable for antiproliferative activity against K562 cells. encyclopedia.pub |

| Large alkyl/aryl groups (e.g., isopropyl, benzyl) | Decreased anticancer activity (leukemia) | Bulky groups at N-3 are detrimental to activity against K562 cells. encyclopedia.pub |

| Pyridine ring | Potent anticancer activity (lung cancer) | Demonstrated higher potency compared to furyl ring substituents against A549 cells. f1000research.com |

| Carboxyalkyl acids | Significant antimicrobial activity | Effective against Gram-positive bacteria, with potential for reduced toxicity. nih.gov |

Influence of Benzylidene Moiety Substitutions on Biological Efficacy

The benzylidene moiety at the C-5 position of the rhodanine ring is another critical determinant of biological activity. Substituents on the aromatic ring of the benzylidene group can profoundly influence the electronic and steric properties of the entire molecule, thereby affecting its interaction with target enzymes or receptors.

In the realm of anticancer research, the substitution pattern on the benzylidene ring has been shown to modulate the cytotoxic effects of rhodanine derivatives. For example, a 3,5-disubstituted derivative with a cinnamoyl moiety at the C-5 position exhibited significant anticancer activity against MCF-7 breast cancer cells. mdpi.com Furthermore, the introduction of a 4-methoxybenzylidene group at the C-5 position of a 3-substituted rhodanine was found to significantly increase its cytotoxicity against HeLa cancer cells. mdpi.com In another study, a comparison between 5-[4-(phenylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one and its analogue with a 4-nitrophenyl substituent revealed that the former was more potent against the MCF-7 cell line, suggesting that increasing the mass of the aryl substituent can decrease cytotoxic activity. mdpi.com

Regarding antimicrobial properties, the nature of the substituent on the benzylidene ring is also crucial. Studies have indicated that hydrophobic arylidene groups with additional electron-withdrawing substituents at the C-5 position can enhance the antibacterial activity of rhodanine-3-acetic acid derivatives. nih.gov For instance, 5-benzylidene derivatives of rhodanine-3-isopropionic acid with a nitro group in the ortho position of the aromatic ring showed good antibacterial activity against MRSA. nih.gov The size of the amino group at the 4' position in the benzylidene substituent has also been observed to influence antibacterial activity. nih.gov

The table below provides a summary of how different substitutions on the benzylidene moiety affect the biological efficacy of rhodanine derivatives.

| Benzylidene Moiety Substituent | Observed Biological Activity | Reference Study Insights |

|---|---|---|

| 4-Methoxybenzylidene | Increased anticancer activity (cervical cancer) | Significantly enhanced cytotoxicity against HeLa cells. mdpi.com |

| Cinnamoyl | Significant anticancer activity (breast cancer) | Showed potent inhibition of MCF-7 cell growth. mdpi.com |

| 4-Nitrophenyl | Decreased anticancer activity (breast cancer) | Less potent than the unsubstituted phenylmethylideneamino analogue against MCF-7 cells. mdpi.com |

| Hydrophobic arylidene with electron-withdrawing groups | Enhanced antibacterial activity | Improves the antibacterial properties of rhodanine-3-acetic acid derivatives. nih.gov |

| ortho-Nitro | Good antibacterial activity (MRSA) | Observed in 5-benzylidene derivatives of rhodanine-3-isopropionic acid. nih.gov |

Stereochemical Effects on Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems and plays a pivotal role in the pharmacological activity of chiral compounds. mdpi.comnih.gov The specific three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy towards a biological target. mdpi.comnih.gov For derivatives of this compound that possess chiral centers, the stereochemical configuration can lead to significant differences in their biological activity.

While specific studies on the stereoisomers of this compound are not extensively detailed in the reviewed literature, the principles of stereoselectivity in drug action are well-established and applicable. mdpi.comnih.gov In many instances, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This phenomenon arises from the stereospecific nature of biological receptors and enzymes, which are themselves chiral.

For example, in a study on nature-inspired 3-Br-acivicin and its derivatives, it was found that stereochemistry significantly impacts antimalarial activity. mdpi.comnih.gov Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.comnih.gov This highlights that even for structurally related compounds, stereochemistry can be a critical determinant of biological efficacy.

The (Z)- and (E)-isomers arising from the double bond of the benzylidene group at the C-5 position of the rhodanine ring also represent a form of stereoisomerism that can influence biological activity. Computational studies on some rhodanine derivatives have shown that the Z-form is often more stable than the E-form, which could have implications for their interaction with biological targets. acs.org

Ligand Efficiency and Physicochemical Descriptors in SAR Modeling

In modern drug discovery, the concept of ligand efficiency (LE) has become a valuable metric for optimizing lead compounds. LE relates the binding affinity of a molecule to its size, typically measured by the number of non-hydrogen atoms. It provides a way to assess the quality of a compound's binding, with higher LE values indicating a more efficient interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties, or descriptors. frontiersin.orgfrontiersin.org These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., dipole moment), and sterics (e.g., molar refractivity). frontiersin.orgfrontiersin.org By developing QSAR models, researchers can predict the activity of novel compounds and gain insights into the structural features that are important for biological efficacy. frontiersin.orgfrontiersin.org

For rhodanine derivatives, QSAR and molecular docking studies have been employed to understand their SAR and to design new potent inhibitors. researchgate.netsemanticscholar.org For instance, in a study on 5-benzylidene substituted rhodanine derivatives, computational evaluations were performed using various software to correlate their antioxidant and anticancer activities with their structural features. semanticscholar.org Such studies help in identifying key physicochemical descriptors that influence the biological activity.

In one QSAR study, it was found that for a series of benzimidazole derivatives, descriptors related to hydrophobicity, electronic properties, and steric effects were important for their biological activity. researchgate.net For rhodanine derivatives, DFT calculations have been used to examine the relationship between quantum chemical descriptors and biological activity. acs.org For example, the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) has been correlated with biological activity, with a smaller ΔE often suggesting higher reactivity and potentially greater biological effect. acs.org

The following table presents some key physicochemical descriptors and their general role in SAR modeling of drug-like molecules.

| Physicochemical Descriptor | Symbol | Significance in SAR Modeling |

|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | logP | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgfrontiersin.org |

| Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability, influencing steric interactions. frontiersin.orgfrontiersin.org |

| Dipole Moment | μ | Indicates the polarity of the molecule, which is important for electrostatic interactions with the target. frontiersin.orgfrontiersin.org |

| HOMO-LUMO Energy Gap | ΔE | Reflects the chemical reactivity and stability of the molecule; a smaller gap can indicate higher reactivity. acs.org |

Exploration of Biological Activities and Underlying Mechanisms

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 5-benzylidenerhodanine (B7764880) have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In one study, a series of 5-benzylidenerhodanine-3-acetamides featuring morpholino, 4-arylpiperazinyl, or 4-benzylpiperidinyl groups were synthesized and evaluated for their anti-AChE activity. The research indicated that modifications to the amide portion and substitutions on the benzylidene moiety influenced the inhibitory effect. The most potent compound identified was a 1-benzylpiperidinyl derivative with a 4-(dimethylamino)benzylidene scaffold nih.gov. Another study on 3-α-carboxy ethyl/3-benzamide acetic acid-5-benzylidene rhodanine (B49660) derivatives found that most of the tested compounds exhibited better inhibition activity against AChE compared to the standard drug rivastigmine. One particular derivative, 3f, showed a potential AChE inhibitory activity with an IC50 value of 27.29 μM, which was significantly lower than that of rivastigmine (IC50 = 54.37 μM) nanobioletters.com.

Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of AChE, helping to rationalize their inhibitory efficacy nanobioletters.com. These studies have revealed that electron-withdrawing groups on the benzene ring tend to enhance inhibitory activity compared to electron-donating groups nanobioletters.com.

Table 1: Acetylcholinesterase (AChE) Inhibition by 5-Benzylidenerhodanine Derivatives

| Compound | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative 3f | 3-α-carboxy ethyl/3-benzamide acetic acid | 27.29 | nanobioletters.com |

| Rivastigmine (Standard) | - | 54.37 | nanobioletters.com |

Certain derivatives of 5-benzylidenerhodanine have demonstrated inhibitory activity against lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. Specifically, 5-arylidene-rhodanine-3-acetic acids have shown mild inhibitory activity against 15-lipoxygenase (15-LOX) nih.govtandfonline.com. Interestingly, further modification of these acidic intermediates into amide derivatives led to a loss of this anti-15-LOX activity nih.govtandfonline.com.

In a separate study, new molecular hybrids combining benzothiophene or benzofuran with rhodanine were synthesized and evaluated as dual cyclooxygenase (COX) and 5-LOX inhibitors. One of the synthesized compounds displayed LOX inhibitory activity that was twice that of the standard drug meclofenamate sodium. Several other compounds in this series also showed significant LOX inhibitory activity, surpassing that of meclofenamate sodium nih.gov. Docking studies have been utilized to understand the interactions of these compounds within the active site of 5-LOX nih.gov.

Table 2: Lipoxygenase (LOX) Inhibition by Rhodanine Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 5-arylidene-rhodanine-3-acetic acids | 15-LOX | Mild inhibitory activity | nih.govtandfonline.com |

5-Benzylidenerhodanine derivatives have been identified as inhibitors of MurD ligase, a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This makes MurD ligase an attractive target for the development of novel antibacterial agents. Research has led to the design and synthesis of 5-benzylidenerhodanine-based compounds with inhibitory activity against E. coli MurD in the micromolar range, with IC50 values reported to be as low as 45 μM nih.gov.

Structural modifications of these inhibitors, such as replacing a thiazolidine-2,4-dione ring with a rhodanine moiety, have been explored to enhance potency and understand structure-activity relationships. For instance, a rhodanine-containing compound was found to be a more potent inhibitor of MurD ligases from both E. coli and S. aureus compared to its thiazolidine-2,4-dione counterpart nih.gov. High-resolution crystal structures of MurD in complex with these inhibitors have provided detailed insights into their binding modes within the active site, facilitating structure-based design of more potent inhibitors nih.gov. The d-Glu moiety of the inhibitor typically occupies the same site as the d-Glutamate residue of the natural substrate, while the rhodanine portion can occupy the uracil-binding pocket nih.gov.

Table 3: MurD Ligase Inhibition by 5-Benzylidenerhodanine Derivatives

| Compound Class | Target Organism | IC50 (μM) | Reference |

|---|---|---|---|

| 5-benzylidenerhodanine derivatives | E. coli | 45-206 | nih.gov |

| Rhodanine-containing derivative (Compound 9) | E. coli MurD | - | nih.gov |

Rhodanine derivatives, particularly those with a rhodanine-3-acetic acid scaffold, have been extensively studied as inhibitors of aldose reductase. This enzyme is a key player in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. The clinically used drug Epalrestat is a rhodanine-3-acetic acid analog that functions as an aldose reductase inhibitor tandfonline.com.

Numerous studies have focused on synthesizing and evaluating new rhodanine derivatives for their aldose reductase inhibitory activity. For example, a series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized and showed potent inhibition of both aldehyde reductase (ALR1) and aldose reductase (ALR2) scispace.comnih.gov. One of the most potent compounds against aldose reductase in this series had an inhibitory concentration of 0.12 ± 0.01 µM, which was more active than the standard drug sulindac scispace.comnih.gov.

Molecular docking studies have been instrumental in elucidating the interactions between these rhodanine derivatives and the active site of aldose reductase. These studies have shown that the 4-oxo-2-thioxothiazolidine core contributes to hydrogen bond interactions, while other parts of the molecule, such as a 5-phenylbenzoate moiety, can engage in key π-π stacking interactions within the enzyme's active site nih.gov.

Table 4: Aldose Reductase (ALR2) Inhibition by Rhodanine Derivatives

| Compound | IC50 (μM) | Standard Drug | Standard Drug IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 3f | 0.12 ± 0.01 | Sulindac | - | scispace.comnih.gov |

Arylalkylidene rhodanine derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) NS3 protease, a serine protease essential for the replication of the virus. While some arylalkylidene rhodanines demonstrate moderate inhibition of HCV NS3 protease, they can also inhibit other serine proteases like chymotrypsin and plasmin nih.gov.

To enhance selectivity towards the HCV NS3 protease, researchers have focused on introducing bulkier and more hydrophobic functional groups to the arylmethylidene rhodanine scaffold. This approach has proven successful, with certain derivatives showing a 13- to 25-fold increase in selectivity for the HCV NS3 protease nih.gov. The rhodanine scaffold is a common feature in various enzyme inhibitors, and modifications to the alkylidene chain and the rhodanine ring itself are known to influence biological activity mdpi.com.

Table 5: HCV NS3 Protease Inhibition by Arylalkylidene Rhodanine Derivatives

| Compound Class | Selectivity Increase for HCV NS3 Protease | Reference |

|---|

Rhodanine-based compounds have emerged as a class of non-sulfonamide inhibitors of human carbonic anhydrases (hCAs), including the tumor-associated isoforms hCA IX and XII. These isoforms are implicated in the pH regulation of the tumor microenvironment and are considered important targets for anticancer drug development.

A novel series of rhodanine-linked benzenesulfonamide derivatives demonstrated good to excellent inhibition against hCA I, II, IX, and XII in the nanomolar range. Notably, these molecules showed a slight selectivity towards the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II mdpi.com. All compounds in this series were found to be better inhibitors of hCA IX than the standard drug acetazolamide (AAZ) and also exhibited strong potency against hCA XII mdpi.com.

Other studies have explored different series of rhodanine derivatives, such as Rhodanine-N-carboxylates, which were found to be highly selective towards hCA IX. In contrast, Rhodanine-benzylidene and Rhodanine-hydrazine derivatives were more selective for hCA II bohrium.com. These findings highlight that the substitution pattern on the rhodanine core is crucial for determining the inhibitory potency and isoform selectivity. Molecular docking studies have been used to support the mechanism of action of these non-sulfonamide inhibitors bohrium.com.

Table 6: Human Carbonic Anhydrase (hCA) Inhibition by Rhodanine Derivatives

| Compound Series | Selectivity Profile | Reference |

|---|---|---|

| Rhodanine-linked benzenesulfonamides | Slightly more selective towards hCA IX and XII | mdpi.com |

| Rhodanine-N-carboxylates | Highly selective towards hCA IX | bohrium.com |

| Rhodanine-benzylidene derivatives | Selective against hCA II | bohrium.com |

Other Enzyme Targets

Derivatives of 5-arylidene rhodanine have been identified as inhibitors of a wide array of enzymes, indicating their potential for broad therapeutic applications. While specific inhibitory data for 3-Amino-5-benzylidenerhodanine is not extensively available, the general class of 5-benzylidenerhodanines has shown activity against several key enzymes.

These enzymes include β-lactamase , an enzyme responsible for bacterial resistance to β-lactam antibiotics, and UDP-N-acetylmuramate/l-alanine ligase , a crucial enzyme in bacterial cell wall synthesis. Furthermore, inhibitory activity has been reported against protein mannosyl transferase , which is involved in fungal cell wall integrity. Rhodanine derivatives have also been shown to inhibit JNK-stimulating phosphatase-1 (JSP-1) , a member of the dual-specificity phosphatase family, suggesting potential in treating inflammatory and proliferative disorders nih.gov.

Additionally, the rhodanine scaffold has been investigated for its inhibitory effects on enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . Inhibition of tyrosinase , a key enzyme in melanin synthesis, has also been a focus of research, with some derivatives showing potent activity. Recent studies have also explored the potential of rhodanine derivatives as inhibitors of ATPase DDX3 , a DEAD-box RNA helicase implicated in viral replication and cancer nih.govnih.govuniroma1.it.

While specific IC50 values for this compound are not detailed in the available literature, the following table presents data for various 5-benzylidenerhodanine derivatives against some of these enzyme targets, illustrating the potential of this chemical class.

| Derivative | Target Enzyme | IC50 (µM) |

| (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one | 5-Lipoxygenase | 0.28 (in intact cells), 0.09 (in cell-free system) nih.gov |

| Rhodanine benzylidene derivative | PRL-3 (a protein tyrosine phosphatase) | 0.9 nih.gov |

| Rhodanine naphthylidene derivative | PRL-3 (a protein tyrosine phosphatase) | 1.7 nih.gov |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | 1.04 semanticscholar.org |

| (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | 0.88 researchgate.net |

Antimicrobial Activity Research

The rhodanine core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 5-benzylidenerhodanine have been synthesized and evaluated for their activity against a spectrum of bacteria and fungi.

Studies have consistently shown that 5-benzylidenerhodanine derivatives possess antibacterial activity, particularly against Gram-positive bacteria. The efficacy is influenced by the nature of the substituents on the benzylidene ring and at the N-3 position of the rhodanine core. Some derivatives have also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge nih.gov.

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 5-benzylidenerhodanine derivatives against various bacterial strains.

| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Compound D2 | Bacillus cereus | 32 | Escherichia coli | >256 |

| Staphylococcus aureus | 64 | Pseudomonas aeruginosa | >256 | |

| Klebsiella pneumoniae | 128 | |||

| Compound D5 | Bacillus cereus | 32 | Escherichia coli | >256 |

| Staphylococcus aureus | 64 | Pseudomonas aeruginosa | 256 | |

| Klebsiella pneumoniae | 128 | |||

| 5-(pyridin-2-ylmethylidene) derivative | Staphylococcus aureus | 7.8-125 | Not Reported | - |

| Bacillus subtilis | 7.8-125 | |||

| Micrococcus luteus | 7.8-125 | |||

| 5-(pyridin-3-ylmethylidene) derivative | Staphylococcus aureus | 15.6-500 | Not Reported | - |

| Bacillus subtilis | 15.6-500 | |||

| Micrococcus luteus | 15.6-500 | |||

| 5-(pyridin-4-ylmethylidene) derivative | Staphylococcus aureus | 7.8-500 | Not Reported | - |

| Bacillus subtilis | 7.8-500 | |||

| Micrococcus luteus | 7.8-500 |

Data for compounds D2 and D5 from researchgate.net. Data for pyridinylmethylidene derivatives from mdpi.com.

The antifungal potential of 5-benzylidenerhodanine derivatives has also been investigated. Certain derivatives have shown promising activity against various fungal pathogens, including species of Candida.

The table below presents the MIC values of selected 5-benzylidenerhodanine derivatives against different fungal strains.

| Derivative | Fungal Strain | MIC (µg/mL) |

| Compound D6 | Candida tropicalis | 16 |

| Candida albicans | 64 | |

| Candida parapsilosis | 64 | |

| Candida glabrata | 32 | |

| Aspergillus niger | 64 | |

| Compound D10 | Candida glabrata | 16 |

| Candida albicans | 64 | |

| Candida parapsilosis | 32 | |

| Candida tropicalis | 32 | |

| Aspergillus niger | 64 |

Data from researchgate.net.

Research into the antimycobacterial effects of rhodanine derivatives is an active area. While specific data for this compound is limited, related structures have been evaluated. For instance, 5-arylidene derivatives of hydantoin, a structurally similar heterocyclic core, have been synthesized and tested against Mycobacterium tuberculosis. One such derivative, 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one, exhibited a promising in vitro MIC of 0.8 µg/mL against Mycobacterium tuberculosis H37Rv nih.gov. This suggests that the 5-benzylidene moiety is a valuable component for antimycobacterial activity.

Cellular Cytotoxicity and Antiproliferative Activity Research in Cell Lines

The potential of 5-benzylidenerhodanine derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines.

The A549 human lung adenocarcinoma cell line has been utilized in studies to assess the antiproliferative activity of compounds with the 5-benzylidene scaffold. For example, a library of 5-benzylidene hydantoins was evaluated, and it was found that most of the tested compounds inhibited the proliferation of A549 cells at a concentration of 20 µM nih.gov. Another study on benzopyranone derivatives also reported cytotoxic effects against A549 cells nih.gov.

The following table provides IC50 values for some rhodanine and related derivatives against the A549 cell line, demonstrating the cytotoxic potential of this structural class.

| Derivative | Cell Line | IC50 (µM) | Exposure Time (h) |

| Rhodanine derivative 2a1 | A549 | 32.59 | 72 |

| Rhodanine derivative 2a2 | A549 | 10 | 24 |

| Benzimidazole derivative se-182 | A549 | 15.80 | Not Specified |

| Benzopyranone derivative 5 | A549 | 7.08 | 48 |

| Benzopyranone derivative 6 | A549 | 5.0 | 48 |

Data for rhodanine derivatives from researchgate.net. Data for benzimidazole derivative from . Data for benzopyranone derivatives from nih.gov.

Photosynthesis Inhibition Investigations

The potential of rhodanine derivatives to interfere with fundamental biological processes extends to the plant kingdom. Specifically, investigations into their effects on photosynthesis have revealed significant inhibitory activity. A study focusing on (Z)-5-arylmethylidene-rhodanines, a class of compounds that includes this compound, evaluated their ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. nih.govnih.gov

The research demonstrated that these compounds can act as potent inhibitors of photosynthesis. The mechanism of action is believed to involve the disruption of the electron flow in Photosystem II (PSII). The study reported the half-maximal inhibitory concentration (IC50) for several derivatives. For the parent compound, (5Z)-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one, a close analog of the title compound, the IC50 value for PET inhibition was determined. While the specific value for the 3-amino substituted version was not detailed, the unsubstituted rhodanine showed an IC50 of approximately 1 mmol/L. nih.gov More potent inhibition was observed with substituted benzylidene rings, for example, the 4-bromobenzylidene derivative exhibited an IC50 of 3.0 µmol/L. nih.govnih.gov This suggests that the electronic properties and lipophilicity of the substituent on the benzylidene ring play a crucial role in the photosynthesis-inhibiting activity.

| Compound | Biological System | Activity | IC50 |

|---|---|---|---|

| (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Spinach Chloroplasts | Photosynthetic Electron Transport Inhibition | 3.0 µmol/L |

| (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Chlorella vulgaris | Antialgal Activity | 1.3 µmol/L |

| Rhodanine | Spinach Chloroplasts | Photosynthetic Electron Transport Inhibition | ~1 mmol/L |

Antioxidant Activity Assessments

The capacity of a compound to counteract oxidative stress is a critical aspect of its potential therapeutic value. The antioxidant activity of rhodanine derivatives has been explored through various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method.

A study investigating novel 5-benzylidene substituted rhodanine derivatives reported their antioxidant potential. semanticscholar.org In this research, several derivatives were synthesized and their ability to scavenge DPPH free radicals was quantified by determining their IC50 values. One of the tested compounds, a 5-benzylidene rhodanine derivative, exhibited significant antioxidant activity with an IC50 value of 31.21 µg/mL. semanticscholar.org Other derivatives in the same study also showed moderate antioxidant potential. semanticscholar.org While this study did not specifically report on the 3-amino substituted variant, it provides strong evidence that the 5-benzylidene rhodanine scaffold is a promising template for the development of antioxidant agents. The mechanism of antioxidant action for these compounds is likely attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

| Compound Derivative | Assay | IC50 (µg/mL) |

|---|---|---|

| 5-benzylidene substituted rhodanine derivative (3j) | DPPH Radical Scavenging | 31.21 |

| 5-benzylidene substituted rhodanine derivative (3b) | DPPH Radical Scavenging | 170.49 |

| 5-benzylidene substituted rhodanine derivative (3f) | DPPH Radical Scavenging | 184.39 |

| 5-benzylidene substituted rhodanine derivative (3d) | DPPH Radical Scavenging | 453.17 |

Coordination Chemistry and Metal Ion Interactions

Ligand Properties and Chelation Potential

3-Amino-5-benzylidenerhodanine possesses several potential donor atoms that can participate in the coordination with metal ions, including the nitrogen atom of the amino group, the exocyclic sulfur atom, the carbonyl oxygen atom, and the nitrogen atom within the rhodanine (B49660) ring. The presence of these multiple binding sites allows the molecule to act as a mono- or polydentate ligand, forming stable chelate rings with transition metal ions. nih.gov

The chelation is often facilitated by the formation of a five-membered ring structure involving the metal ion, the α-amino nitrogen, and the carboxyl oxygen (in the case of amino acids), which imparts considerable stability to the resulting complex. google.com In this compound, the specific atoms involved in chelation can vary depending on the metal ion and the reaction conditions. The planarity of the benzylidene rhodanine core, combined with the flexibility of the amino group, allows for the formation of complexes with various geometries.

Potential Coordination Modes of this compound:

| Coordination Site 1 | Coordination Site 2 | Potential Chelate Ring Size |

| Amino Nitrogen | Carbonyl Oxygen | 5-membered |

| Amino Nitrogen | Thione Sulfur | 5-membered |

| Ring Nitrogen | Carbonyl Oxygen | 4-membered |

It is important to note that the actual coordination behavior can be influenced by steric and electronic factors, as well as the solvent system used during complexation.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and geometry of the resulting complex. nih.gov

A general synthetic procedure involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)). The mixture is then refluxed for a specific period, during which the complex precipitates out of the solution. The solid product is then filtered, washed, and dried. researchgate.net

The structural characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis (CHN): Determines the empirical formula of the complex and helps to establish the ligand-to-metal ratio. sebhau.edu.ly

Infrared (IR) Spectroscopy: Provides information about the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation indicate their involvement in bonding with the metal ion. mdpi.comsebhau.edu.ly

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and can help in determining its geometry. sebhau.edu.ly

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the structure of the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the metal ion. nih.gov

Mass Spectrometry: Helps in determining the molecular weight of the complex and confirming its composition. nih.gov

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which provides information about the oxidation state and the geometry of the central metal ion. sebhau.edu.ly

Hypothetical Characterization Data for a Metal Complex of this compound:

| Technique | Ligand (this compound) | [Cu(this compound)₂Cl₂] |

| Elemental Analysis (%) | C: 54.03, H: 3.63, N: 12.60 | C: 41.50, H: 2.77, N: 9.61 (Calculated) |

| IR (cm⁻¹) | ν(N-H): 3300, ν(C=O): 1710, ν(C=S): 1250 | ν(N-H): 3250, ν(C=O): 1680, ν(C=S): 1230 |

| UV-Vis (nm) | 280, 390 | 295, 410, 650 (d-d transition) |

| Magnetic Moment (B.M.) | - | 1.85 (Paramagnetic) |

Research Applications in Catalysis and Metal Detection

Metal complexes of rhodanine derivatives are being explored for a variety of applications, primarily in the fields of catalysis and chemical sensing.

Catalysis: Transition metal complexes containing Schiff base ligands derived from amino acids and related compounds have shown significant catalytic activity in various organic transformations. mdpi.comnih.gov These complexes can act as catalysts in oxidation, reduction, and cross-coupling reactions. For instance, copper(II) and nickel(II) salen complexes have been effectively used as catalysts in the asymmetric alkylation of amino acid enolates. nih.gov While specific catalytic applications of this compound complexes are not extensively reported, the structural similarities to other catalytically active rhodanine and Schiff base complexes suggest their potential in this area. The ability to fine-tune the electronic and steric properties of the ligand by modifying the benzylidene group could allow for the development of catalysts with high selectivity and efficiency.

Metal Detection: Rhodanine derivatives have been successfully employed as chemosensors for the selective detection of various metal ions. scielo.brresearchgate.net The interaction of the rhodanine ligand with a specific metal ion can lead to a change in its photophysical properties, such as a color change (colorimetric sensor) or an enhancement or quenching of its fluorescence (fluorescent sensor). scielo.brresearchgate.net For example, rhodamine B derivatives, which share structural similarities with rhodanine, have been developed as highly selective and sensitive "turn-on" fluorescent probes for Fe³⁺ ions. scielo.brnih.gov The mechanism often involves the metal ion-induced opening of a spiro-lactam ring, leading to a significant increase in fluorescence intensity. rsc.org Given these precedents, this compound and its derivatives are promising candidates for the development of new sensors for the detection of environmentally and biologically important metal ions.

Emerging Research Directions and Future Perspectives

Advancements in Rhodanine-Based Drug Discovery Research

Rhodanine (B49660) and its derivatives are a cornerstone of modern medicinal chemistry, recognized for their wide spectrum of biological activities. semanticscholar.orgbohrium.commdpi.com The core rhodanine structure serves as a versatile scaffold for developing novel therapeutic agents targeting a multitude of diseases. researchgate.netnih.gov Research has demonstrated the efficacy of rhodanine-based compounds as anticancer, antimicrobial, antiviral, and antidiabetic agents. mdpi.com

The 5-ene-rhodanine subclass, to which 3-Amino-5-benzylidenerhodanine belongs, is of particular interest in drug discovery. bohrium.com Modifications at the N-3 and C-5 positions of the rhodanine ring are a common strategy for creating structurally diverse libraries of compounds with potent and selective activities against various biological targets. nih.govmdpi.com For instance, certain derivatives have been developed as potent and selective inhibitors of enzymes crucial for disease progression, such as HIV-1 integrase, protein kinases, and carbonic anhydrase. nih.govnih.govnih.gov

A significant area of research involves overcoming the challenges associated with some rhodanine derivatives, such as their classification as potential Pan Assay Interference Compounds (PAINS). wikipedia.orgresearchgate.net While this promiscuous binding activity can be a concern, medicinal chemists are developing strategies to design more selective and potent rhodanine-based drugs, ensuring that their therapeutic potential is not prematurely dismissed. bohrium.comwikipedia.org The ongoing exploration of rhodanine-3-acetic acids, inspired by the marketed drug Epalrestat, continues to yield new leads against challenging targets like MRSA and various viruses. nih.govmdpi.com

| Biological Target Class | Examples of Rhodanine-Inhibited Enzymes | Therapeutic Area |

| Viral Enzymes | HIV-1 Integrase, HCV NS3/NS5B Protease | Antiviral |

| Protein Kinases | Tyrosine Kinase (c-Src), IKKβ | Anticancer, Anti-inflammatory |

| Carbonic Anhydrases | hCA I, hCA II, hCA IX, hCA XII | Anticancer, Anti-glaucoma |

| Bacterial Enzymes | Enoyl-Acyl Carrier Protein Reductase (InhA) | Antibacterial (Antitubercular) |

| Phosphatases | JNK-stimulating phosphatase-1 (JSP-1) | Anti-inflammatory |

| Aldose Reductase | Aldose Reductase | Antidiabetic |

Development as Molecular Probes and Biosensors

Beyond therapeutics, rhodanine derivatives are emerging as valuable tools in diagnostics and chemical sensing. Their inherent chemical properties, particularly their ability to act as complexing agents for heavy metal ions, make them excellent candidates for the development of molecular probes and biosensors. mdpi.commdpi.comproquest.com